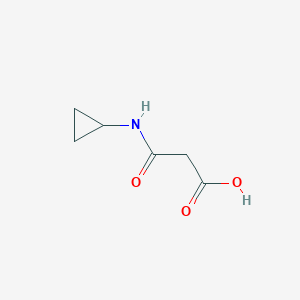
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
Overview
Description
Scientific Research Applications
Green Bio-Organic Catalysts
Taurine, a compound with a different but related functional group, has been used as a green bio-organic catalyst for the promotion of various organic reactions under green conditions. This includes the promotion of the Knoevenagel reaction between aldehydes and malononitrile and the synthesis of 2-Amino-3-cyano-4H-pyran derivatives. These reactions are performed in water, highlighting the environmentally friendly and reusable nature of such catalysts, which are important for sustainable chemistry practices (Shirini & Daneshvar, 2016).
Hydrogel Modification
Radiation-induced hydrogels have been modified with various amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, showing that such modifications can increase the swelling degree and improve thermal stability. These modifications also imparted significant antibacterial and antifungal properties to the hydrogels, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Polymer Synthesis
Polynucleotide analogs incorporating dihydropyran-containing nucleic acid bases have been synthesized, demonstrating the versatility of dihydropyran derivatives in creating nucleic acid analogs for potentially innovative biological applications. These compounds serve as analogues of poly(thymidylic acid) and poly(adenylic acid), showcasing the structural and functional diversity achievable with dihydropyran derivatives (Han et al., 1992).
Catalyst Development
2-Amino-3-cyano-4H-pyran derivatives have been synthesized using various catalysts, including NH4H2PO4/Al2O3, demonstrating the efficiency of novel catalysts in facilitating the synthesis of heterocyclic compounds. These methodologies highlight the importance of catalyst development in organic synthesis, enabling more efficient and environmentally benign reaction conditions (Maleki & Ashrafi, 2014).
Vaccine and Drug Delivery
Derivatives of tetrahydro-2H-pyran compounds have been explored as templates for synthetic vaccines and drug delivery systems. The introduction of linkers with terminal carboxylic acid functionalities at the anomeric position of these compounds, along with their ability to bear multiple arms with protected terminal amino groups, demonstrates their potential in the synthesis of dendrimers for biomedical applications (McGeary, Jablonkai, & Toth, 2001).
properties
IUPAC Name |
2-amino-3-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHHRIISICNOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734386 | |
| Record name | 3-Oxan-4-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid | |
CAS RN |
773828-10-7 | |
| Record name | 3-Oxan-4-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)
![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)


![[(2-Chloropyridin-4-yl)methyl]dimethylamine](/img/structure/B1527490.png)







